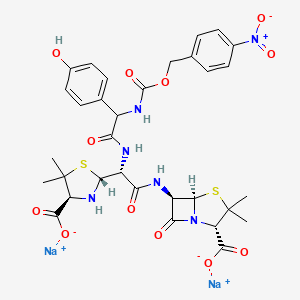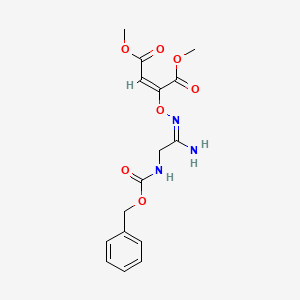
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a maleate ester group and a benzyloxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate typically involves multiple steps. One common method starts with the preparation of the benzyloxycarbonyl-protected amino acid, which is then reacted with maleic anhydride to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites, thereby affecting their catalytic activity. The pathways involved may include inhibition of enzyme-substrate complexes or alteration of protein conformations .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl maleate
- Dimethyl fumarate
- Benzyloxycarbonyl-protected amino acids
Uniqueness
Dimethyl 2-(((Z)-(1-Amino-2-(((benzyloxy)carbonyl)amino)ethylidene)amino)oxy)maleate is unique due to its combination of a maleate ester group and a benzyloxycarbonyl-protected amino group. This structure provides distinct reactivity and functional properties, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C16H19N3O7 |
|---|---|
Peso molecular |
365.34 g/mol |
Nombre IUPAC |
dimethyl (E)-2-[(E)-[1-amino-2-(phenylmethoxycarbonylamino)ethylidene]amino]oxybut-2-enedioate |
InChI |
InChI=1S/C16H19N3O7/c1-23-14(20)8-12(15(21)24-2)26-19-13(17)9-18-16(22)25-10-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H2,17,19)(H,18,22)/b12-8+ |
Clave InChI |
AJFNBEBOFXYBTP-XYOKQWHBSA-N |
SMILES isomérico |
COC(=O)/C=C(\C(=O)OC)/O/N=C(\CNC(=O)OCC1=CC=CC=C1)/N |
SMILES canónico |
COC(=O)C=C(C(=O)OC)ON=C(CNC(=O)OCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)

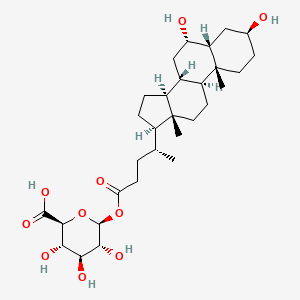
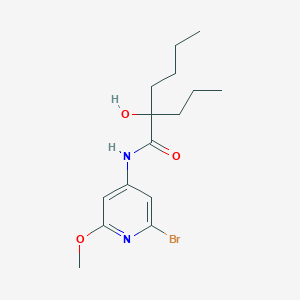
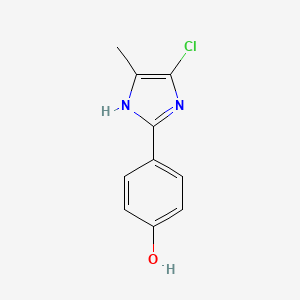
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
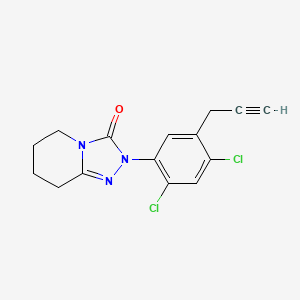
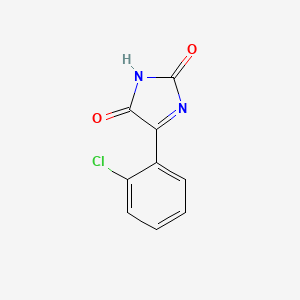

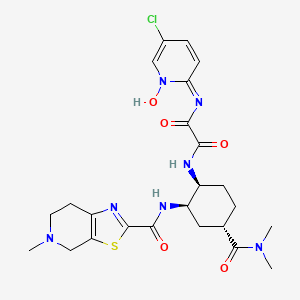
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)

